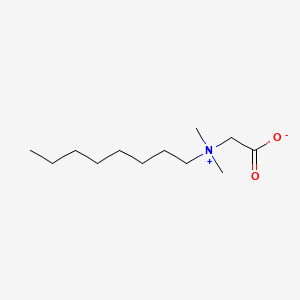
Benzenepropanoic acid, 3-phenyl-2-propenyl ester
Übersicht
Beschreibung
Benzenepropanoic acid, 3-phenyl-2-propenyl ester, commonly known as cinnamic acid, is a naturally occurring compound found in cinnamon, honey, and propolis. It has been widely used in the food and cosmetic industries due to its pleasant aroma and flavor. Additionally, cinnamic acid has been found to possess various biological activities, making it a promising compound for scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Enantioselective Preparation : Benzenepropanoic acid, 3-phenyl-2-propenyl ester plays a role in the enantioselective preparation of various chiral compounds, including dihydropyrimidones, through specific chemical reactions like the Mannich reaction (Goss et al., 2009).
- Catalysis and Polymerization : This compound is used in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, demonstrating its utility in cyclopolymerization and catalysis processes (Mayershofer et al., 2006).
- Asymmetric Synthesis : The asymmetric reduction of β-carbonyl phenylpropionate to produce (S)-(-)-β-hydroxy-benzenepropanoic acid ethyl ester showcases its application in producing enantiomerically pure compounds (Fang-yuan, 2009).
Material Science and Engineering
- Polymerizable Derivatives : Benzenepropanoic acid derivatives have been explored in the synthesis of polymerizable benzoic acid derivatives. These derivatives are crucial in forming complex polymers with specific structural and functional properties (Kishikawa et al., 2008).
- Renewable Benzoxazine Monomers : Derivatives of benzenepropanoic acid are being investigated as renewable building blocks in benzoxazine chemistry, contributing to the development of sustainable polymeric materials (Comí et al., 2013).
Pharmaceutical and Medicinal Chemistry
- Enzymatic Synthesis : The compound's derivatives have been utilized in enzymatic procedures to synthesize highly enantiomerically enriched acids, highlighting its role in the production of bioactive compounds (Brem et al., 2009).
- Chiral Ruthenium Complexes : Benzenepropanoic acid, 3-phenyl-2-propenyl ester derivatives have been used to create chiral ruthenium complexes, which are significant in enantioselective reductions, a key process in medicinal chemistry (Sheeba et al., 2016).
Eigenschaften
IUPAC Name |
3-phenylprop-2-enyl 3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPODLJMXGVBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OCC=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340152 | |
| Record name | Benzenepropanoic acid, 3-phenyl-2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenepropanoic acid, 3-phenyl-2-propenyl ester | |
CAS RN |
28048-98-8 | |
| Record name | Benzenepropanoic acid, 3-phenyl-2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



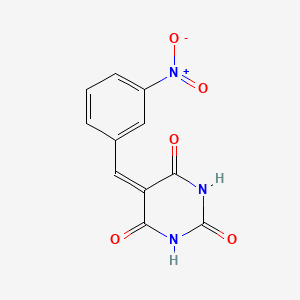
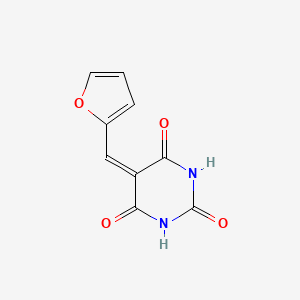
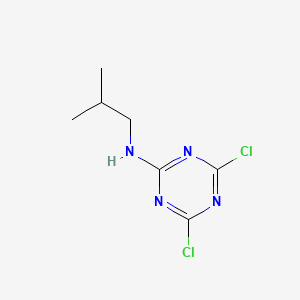
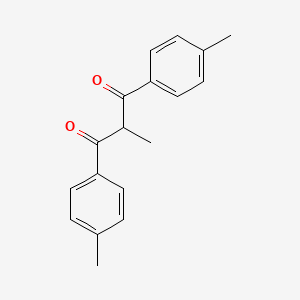
![1-[4-(Trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B3050632.png)
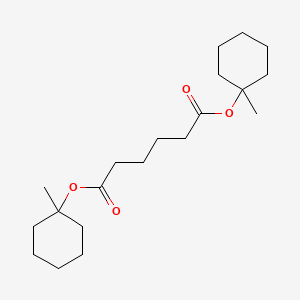
![Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester](/img/structure/B3050634.png)
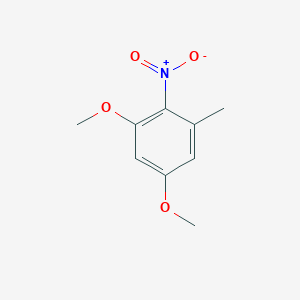
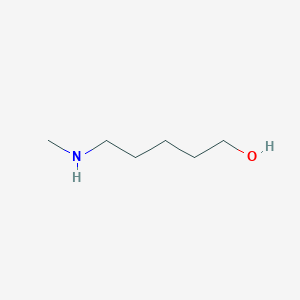
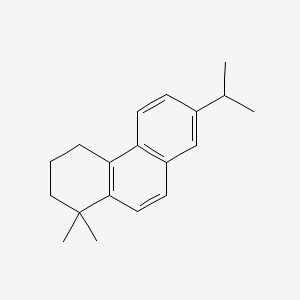
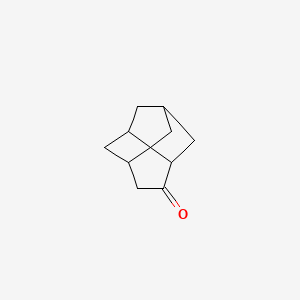
![[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3050642.png)
